molecular formula C19H17FN4O3S2 B2932824 N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392297-43-7

N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2932824
CAS No.: 392297-43-7
M. Wt: 432.49
InChI Key: LOBOPIZSORYVOW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:

  • A 4-fluorophenyl group linked to the acetamide nitrogen.
  • A thioether bridge connecting the acetamide to a 1,3,4-thiadiazole ring.
  • A 5-position substitution on the thiadiazole with a 2-(4-methoxyphenyl)acetamido group.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-27-15-8-2-12(3-9-15)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBOPIZSORYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiadiazole ring : Known for its biological activity.
  • Fluorophenyl group : Enhances lipophilicity and potential biological interactions.
  • Methoxyphenyl acetamido moiety : May contribute to the compound's efficacy against cancer.

Anticancer Properties

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. The specific compound this compound has been evaluated for its effects on various cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)0.52Inhibits cell proliferation and induces cell cycle arrest
HCT116 (Colon Cancer)3.0Disrupts tubulin polymerization leading to cell death

These results indicate that the compound has a potent inhibitory effect on cell viability across multiple cancer types.

The anticancer activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Inhibition of Tubulin Polymerization : Similar to other thiadiazole derivatives, it interferes with microtubule dynamics, which is crucial for mitosis.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • A study published in PMC highlighted the ability of thiadiazole derivatives to reduce tumor growth in xenograft models. Specifically, compounds similar to this compound showed significant tumor size reduction compared to control groups .
  • Another research article emphasized structure–activity relationships (SAR), indicating that modifications on the thiadiazole ring significantly influenced anticancer potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name & Source Key Substituents Biological Activity Key Findings
Target Compound 4-fluorophenyl, 5-(2-(4-methoxyphenyl)acetamido) Hypothetical: Anticancer, antimicrobial Methoxy group enhances lipophilicity; fluorine improves metabolic stability.
Flufenacet () 4-fluorophenyl, 5-(trifluoromethyl), isopropyloxy Pesticidal Trifluoromethyl and isopropyl groups confer pesticidal activity. MP: 75°C .
Compound 4y () 5-ethyl, p-tolylamino Anticancer IC50: 0.084 ± 0.020 mmol L⁻¹ (MCF7); 0.034 ± 0.008 mmol L⁻¹ (A549) .
Imidazo[2,1-b][1,3,4]thiadiazoles () Imidazo-thiadiazole core, 4-fluorophenyl Antibacterial, anti-inflammatory Moderate to high activity against S. aureus and carrageenan-induced inflammation .
N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)...) () Ureido-4-fluorophenyl, 4-acetylphenyl Kinase inhibition (hypothetical) Ureido group may enhance hydrogen bonding for target binding .

Role of Substituents on Activity

  • 4-Fluorophenyl Group : Common in pharmaceuticals for its electron-withdrawing effect, which enhances metabolic stability and membrane permeability .
  • Thiadiazole Core : The 1,3,4-thiadiazole ring is a bioisostere for pyrimidine, enabling interactions with enzymes like VEGFR-2 and BRAF kinase .
  • Methoxy vs. Trifluoromethyl :
    • Methoxy (target compound): Electron-donating, increases lipophilicity and bioavailability.
    • Trifluoromethyl (Flufenacet): Electron-withdrawing, enhances pesticidal activity via oxidative stress induction .
  • Thioether vs. Ether Linkage : Thioether (target compound) may improve radical scavenging and redox modulation compared to ether-linked analogs .

Pharmacological Data and Trends

  • Anticancer Activity: Compounds with p-tolylamino () or ureido () groups show higher cytotoxicity, suggesting substituent polarity and hydrogen-bonding capacity are critical .
  • Antimicrobial Activity : Imidazo-thiadiazole derivatives () exhibit broad-spectrum activity, likely due to the fused ring system enhancing DNA intercalation .
  • Pesticidal Activity : Flufenacet’s trifluoromethyl and isopropyl groups disrupt lipid biosynthesis in weeds, a mechanism distinct from the target compound’s hypothetical pharmacological actions .

Physicochemical Properties

  • Melting Points : Flufenacet (75°C) vs. imidazo-thiadiazoles (>260°C) highlight how aromaticity and hydrogen bonding influence thermal stability .
  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to chlorophenyl or trifluoromethyl analogs .

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